Cas no 73143-67-6 (Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-)
73143-67-6 structure
Product Name:Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-
CAS No:73143-67-6
MF:C7H14O3
MW:146.184262752533
CID:542959
PubChem ID:11062524
Update Time:2025-04-19
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-
- SCHEMBL9743315
- DTXSID20453736
- 73143-67-6
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- Inchi: 1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
- InChI Key: YESYELHMPYCIAQ-LURJTMIESA-N
- SMILES: O[C@H](CC(=O)OCC)CC
Computed Properties
- Exact Mass: 146.094294304g/mol
- Monoisotopic Mass: 146.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.5Ų
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
73143-67-6 (Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-) Related Products
- 32328-03-3(Diethyl 3-hydroxyglutarate)
- 7250-55-7(1,5-dimethyl 3-hydroxypentanedioate)
- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)
- 112083-63-3(ethyl 2-(2S)-oxiran-2-ylacetate)
- 2305-25-1(Ethyl 3-hydroxyhexanoate)
- 56816-01-4(Ethyl (S)-3-hydroxybutyrate)
- 42558-50-9(methyl (3S)-3-hydroxypentanoate)
- 5405-41-4(Ethyl 3-hydroxybutyrate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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